molecular formula C22H21N3O2 B11332427 7-(4-methoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-methoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11332427
M. Wt: 359.4 g/mol
InChI Key: GZHJOKDDKOKNFP-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxyphenyl and methylphenyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of appropriate aniline derivatives with anthranilic acid derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce a variety of substituents to the aromatic rings.

Scientific Research Applications

7-(4-methoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives with different substituents on the aromatic rings. Examples include:

  • 2-phenylquinazolin-4(3H)-one
  • 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one

Uniqueness

The uniqueness of 7-(4-methoxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H21N3O2/c1-14-4-3-5-17(10-14)24-22-23-13-19-20(25-22)11-16(12-21(19)26)15-6-8-18(27-2)9-7-15/h3-10,13,16H,11-12H2,1-2H3,(H,23,24,25)

InChI Key

GZHJOKDDKOKNFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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